4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
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Description
4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H16N2O2S and its molecular weight is 348.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds interact with a number of lipophilic amino acids such as leu4607, ile406, ala410
Mode of Action
It is known that similar compounds interact with their targets through the formation of bonds with lipophilic amino acids . This interaction could potentially lead to changes in the function or activity of the target, but more research is needed to confirm this.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in dna replication and repair, kinase activity, and apoptosis
Pharmacokinetics
It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may have similar properties, but more research is needed to confirm this.
Result of Action
Action Environment
It is known that similar compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds . The compound may be similarly influenced, but more research is needed to confirm this.
Properties
IUPAC Name |
4-cyano-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c21-12-14-6-8-16(9-7-14)20(24)22-13-17-10-11-18(25-17)19(23)15-4-2-1-3-5-15/h1-11,19,23H,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUARORNYIISSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.